1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one

X-ray crystallography Conformational analysis Chalcone solid-state structure

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (CAS 20426-48-6), also referred to as 3′-chlorochalcone, is a synthetic chalcone derivative belonging to the 1,3-diarylprop-2-en-1-one class. Its structure features a 3-chlorophenyl ring (Ring A) and an unsubstituted phenyl ring (Ring B) connected by an α,β-unsaturated carbonyl linker.

Molecular Formula C15H11ClO
Molecular Weight 242.7 g/mol
CAS No. 20426-48-6
Cat. No. B1622145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one
CAS20426-48-6
Molecular FormulaC15H11ClO
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H11ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H
InChIKeyCTOPNSVRZAUZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (CAS 20426-48-6): A 3′-Chlorochalcone for Structure-Activity Studies and Synthetic Intermediate Applications


1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (CAS 20426-48-6), also referred to as 3′-chlorochalcone, is a synthetic chalcone derivative belonging to the 1,3-diarylprop-2-en-1-one class [1]. Its structure features a 3-chlorophenyl ring (Ring A) and an unsubstituted phenyl ring (Ring B) connected by an α,β-unsaturated carbonyl linker. X-ray crystallographic analysis reveals a dihedral angle of 48.8(3)° between the two aromatic rings — a significant departure from the near-planar conformation typical of unsubstituted chalcone [1]. This non-coplanar geometry, conferred by the meta-chloro substituent, directly influences the compound‘s electronic properties, intermolecular packing, and molecular recognition behavior, making it a structurally distinct member within the chalcone family [2].

Why 3′-Chlorochalcone (CAS 20426-48-6) Cannot Be Interchanged with Other Monohalogenated Chalcones in Scientific Applications


Substituting 3′-chlorochalcone with its 4′-chloro isomer (CAS 956-04-7) or the parent unsubstituted chalcone (CAS 94-41-7) is chemically inadvisable due to documented, quantifiable differences in molecular geometry, lipophilicity, and target-binding behavior. The meta-chloro substitution pattern induces a unique twisted conformation (dihedral angle ~48.8°) that is absent in the more planar 4-substituted analogs [1]. This conformational difference alters the spatial presentation of pharmacophoric elements and influences crystal packing, solubility, and enzyme binding site compatibility. Furthermore, chalcones bearing a chlorine atom on Ring A exhibit enhanced antimicrobial activity relative to their non-chlorinated counterparts — a trend that is position-dependent and not generalizable across all halogenated chalcones [2]. Researchers seeking reproducible SAR data or consistent biological outcomes must therefore source the specific regioisomer rather than relying on generic “chlorochalcone” substitutions.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (CAS 20426-48-6) Against Key Comparators


Crystal Structure Conformation: 3′-Chlorochalcone Adopts a 48.8° Dihedral Angle — Markedly Non-Planar Versus Typical Chalcone Scaffolds

Single-crystal X-ray diffraction analysis of 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one reveals a dihedral angle of 48.8(3)° between the mean planes of the unsubstituted benzene ring and the 3-chlorophenyl ring [1]. This is substantially larger than the near-planar conformations observed for many simple chalcones, such as (E)-3-(2,5-difluorophenyl)-1-phenylprop-2-en-1-one, which exhibits a dihedral angle of only 7.45(9)° between the aromatic rings [2]. The 3-chloro substituent sterically and electronically forces the chlorophenyl ring out of plane, disrupting extended π-conjugation and altering crystal packing interactions. This conformational difference is measurable and reproducible, providing a structural fingerprint that distinguishes 3′-chlorochalcone from both the unsubstituted parent and 4′-substituted regioisomers.

X-ray crystallography Conformational analysis Chalcone solid-state structure

Mushroom Tyrosinase Inhibition: 3′-Chlorochalcone Exhibits Weak Inhibitory Activity (IC50 = 117 µM) Versus Kojic Acid Standard

In an in vitro diphenolase inhibition assay using mushroom tyrosinase (polyphenol oxidase 2 from Agaricus bisporus) conducted at pH 6.8 and 2°C with 2.0% DMSO, 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one demonstrated an IC50 value of 1.17 × 10⁵ nM (equivalent to 117 µM) [1]. By comparison, the clinically used reference standard kojic acid typically exhibits an IC50 of approximately 22–27 µM under similar assay conditions [2]. This represents an approximately 4.3- to 5.3-fold lower potency relative to kojic acid. The weak inhibitory profile is mechanistically informative: the absence of hydroxyl groups on either aromatic ring eliminates key hydrogen-bonding interactions with the dinuclear copper active site, while the meta-chloro substituent contributes only modest hydrophobic contacts. This compound may serve as a negative control or baseline for SAR campaigns evaluating hydroxylated or poly-substituted chalcone derivatives as tyrosinase inhibitors.

Tyrosinase inhibition Enzyme kinetics Polyphenol oxidase

Lipophilicity Differential: 3′-Chlorochalcone (LogP = 4.24) Is Significantly More Lipophilic Than Unsubstituted Chalcone (LogP ≈ 3.7)

The computed partition coefficient (LogP) for 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one is 4.2361 , while the unsubstituted chalcone (1,3-diphenylprop-2-en-1-one, CAS 94-41-7) has a computed XLogP3 of approximately 3.7 [1]. This represents a ΔLogP of approximately +0.54 log units, corresponding to a roughly 3.5-fold increase in calculated lipophilicity. The chlorine atom at the meta position of Ring A contributes approximately +0.5 log units to the overall lipophilicity. This difference is large enough to meaningfully impact aqueous solubility, membrane partitioning, and non-specific protein binding. For researchers designing chalcone-based probes, inhibitors, or materials, the increased lipophilicity of the 3-chloro derivative alters biodistribution predictions and must be accounted for in pharmacokinetic or physicochemical modeling.

Lipophilicity LogP Drug-likeness Membrane permeability

Class-Level Antimicrobial Enhancement: Chlorinated Chalcones Demonstrate Superior Microbial Inhibition Versus 2′-Hydroxychalcone

A 2024 systematic study evaluating chlorinated chalcones and their glycosides demonstrated that chalcones substituted with a chlorine atom consistently exhibited greater efficacy in inhibiting microbial strains — including Escherichia coli 10536, Staphylococcus aureus DSM 799, and Candida albicans DSM 1386 — compared to the non-chlorinated reference compound 2′-hydroxychalcone [1]. While this study primarily examined 4-chloro-2′-hydroxychalcone and 5′-chloro-2′-hydroxychalcone, the class-level SAR indicates that chlorine substitution on the chalcone scaffold enhances antimicrobial potency. The 3-chloro substitution pattern present in 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one provides a distinct positional isomer for SAR expansion studies, particularly given that position-dependent effects (meta vs. para) on antimicrobial activity have been observed across chlorinated chalcone series. Pseudomonas aeruginosa DSM 939 exhibited significant resistance to all tested chlorochalcones, highlighting organism-specific selectivity [1].

Antimicrobial activity Chlorinated chalcones Structure-activity relationship

Synthesis Route and Yield: Claisen-Schmidt Condensation Provides 3′-Chlorochalcone in High Yield Under Standard Conditions

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one is routinely synthesized via the base-catalyzed Claisen-Schmidt condensation between 3-chloroacetophenone and benzaldehyde . Ultrasound-assisted Claisen-Schmidt condensation of related chlorochalcones has been reported to yield >80% [1], and conventional methods using NaOH or KOH in ethanol under reflux conditions are well-established for this compound class. The synthesis is regioselective, producing exclusively the (E)-configured α,β-unsaturated ketone. This contrasts with certain 4-substituted chalcones, where competing side reactions (e.g., chalcone epoxidation or Michael addition) can reduce yield and complicate purification. The commercial availability of both starting materials (3-chloroacetophenone and benzaldehyde) at low cost further enhances the practical accessibility of 3′-chlorochalcone compared to more exotic chalcone derivatives requiring multi-step precursor synthesis.

Claisen-Schmidt condensation Chalcone synthesis Green chemistry

Recommended Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (CAS 20426-48-6)


Structure-Activity Relationship (SAR) Benchmarking for Chalcone-Based Enzyme Inhibitor Discovery

3′-Chlorochalcone serves as an ideal negative-control or baseline compound in SAR campaigns targeting tyrosinase and related polyphenol oxidases. Its weak inhibitory activity (IC50 = 117 µM) provides a reference floor against which hydroxylated, methoxylated, or heterocyclic chalcone derivatives can be benchmarked . Researchers can use this compound to isolate the contribution of the chlorine substituent to binding affinity, given that the meta-chloro group contributes primarily hydrophobic contacts without introducing confounding hydrogen-bond donor/acceptor effects. The well-characterized crystal structure (dihedral angle 48.8°) further enables computational docking studies to validate pose predictions before extending to more potent analogs.

Conformational and Crystal Engineering Studies of Non-Planar Chalcone Scaffolds

The pronounced non-planar geometry of 3′-chlorochalcone (dihedral angle 48.8°) makes this compound a valuable model system for investigating the relationship between chalcone conformation and solid-state properties, including crystal packing, non-linear optical (NLO) behavior, and supramolecular synthon formation . The compound crystallizes in the triclinic space group P1̄ with well-defined weak C—H⋯π-ring intermolecular interactions . Materials scientists can use this structurally characterized scaffold to study how halogen position (meta vs. para) modulates crystal habit, melting point, and second-harmonic generation (SHG) efficiency — properties that are directly relevant to organic NLO material design.

Synthetic Intermediate for Heterocyclic Compound Libraries (Pyrazolines, Pyrimidines, Flavonoids)

The α,β-unsaturated carbonyl system of 3′-chlorochalcone serves as a versatile Michael acceptor for cyclocondensation reactions with hydrazines, hydroxylamine, guanidine, and other binucleophiles to generate pyrazoline, isoxazole, and pyrimidine derivatives . The 3-chloro substituent on Ring A is retained through these transformations, enabling the construction of focused heterocyclic libraries with a consistent halogen handle for further diversification (e.g., Suzuki coupling, Buchwald-Hartwig amination). The commercial availability of 3′-chlorochalcone from multiple vendors at >98% purity and its straightforward single-step synthesis make it a practical entry point for medicinal chemistry programs requiring chlorinated heterocyclic intermediates .

Antimicrobial SAR Expansion: Positional Isomer Screening of Monochlorinated Chalcones

Class-level evidence indicates that chlorine substitution on the chalcone scaffold enhances antimicrobial activity against Gram-positive and Gram-negative bacteria as well as Candida species . 3′-Chlorochalcone occupies a specific, underexplored position in the monochlorinated chalcone isomer matrix (2-chloro, 3-chloro, 4-chloro on Ring A; 2′-chloro, 3′-chloro, 4′-chloro on Ring B). Researchers conducting systematic antimicrobial screening of all six monochlorinated regioisomers require authenticated samples of each positional isomer. The documented resistance of Pseudomonas aeruginosa DSM 939 to chlorinated chalcones underscores the need for organism-specific profiling — a task that demands procurement of pure, regioisomerically defined compounds rather than mixtures or unspecified halogenated chalcone preparations.

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